molecular formula C11H13NO5 B8203111 Methyl 4-nitro-2-propoxybenzoate

Methyl 4-nitro-2-propoxybenzoate

Cat. No.: B8203111
M. Wt: 239.22 g/mol
InChI Key: BZURTLJHIMKCKC-UHFFFAOYSA-N
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Description

Methyl 4-nitro-2-propoxybenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO₂) attached to a benzene ring, which is further substituted with a propoxy group (-OCH₂CH₂CH₃) and a methyl ester group (-COOCH₃)

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-nitro-2-propoxybenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-propoxybenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitro-2-propoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed:

    Reduction: Methyl 4-amino-2-propoxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-nitro-2-propoxybenzoic acid.

Scientific Research Applications

Methyl 4-nitro-2-propoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-nitro-2-propoxybenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may participate in further biochemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the nitro and propoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

methyl 4-nitro-2-propoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-6-17-10-7-8(12(14)15)4-5-9(10)11(13)16-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZURTLJHIMKCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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